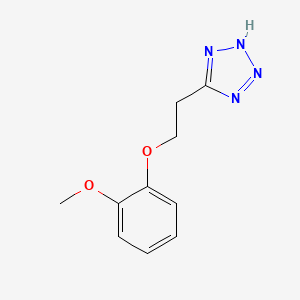
1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are known for their high nitrogen content and unique chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and coordination chemistry
Vorbereitungsmethoden
The synthesis of 1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)- typically involves a [3+2] cycloaddition reaction between organic nitriles and sodium azide. This reaction can be carried out under various conditions, including microwave-assisted synthesis, which offers a rapid and efficient method . Industrial production methods may involve the use of heterogeneous catalysts or nanoparticles to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)- involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to various enzymes and receptors . This binding can modulate the activity of these targets, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)- can be compared with other similar compounds, such as:
1H-Tetrazole, 5-(benzylsulfanyl)-: This compound is used in oligonucleotide synthesis and has similar chemical properties.
1H-Tetrazole, 5-(ethylthio)-: Known for its use as an activator in nucleoside phosphoramidite synthesis.
1H-Tetrazole, 5-(methylthio)-: Utilized in the preparation of antifungal agents.
The uniqueness of 1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)- lies in its specific substituent, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
70786-39-9 |
|---|---|
Molekularformel |
C10H12N4O2 |
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
5-[2-(2-methoxyphenoxy)ethyl]-2H-tetrazole |
InChI |
InChI=1S/C10H12N4O2/c1-15-8-4-2-3-5-9(8)16-7-6-10-11-13-14-12-10/h2-5H,6-7H2,1H3,(H,11,12,13,14) |
InChI-Schlüssel |
ZBLJIEVTATVZIP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OCCC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


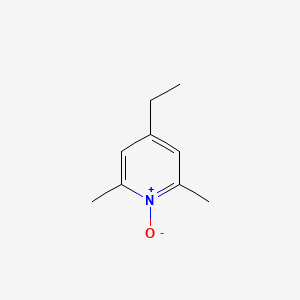
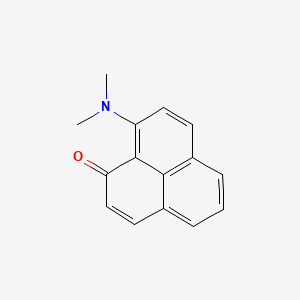
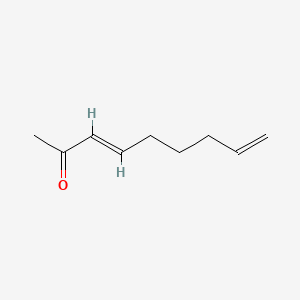
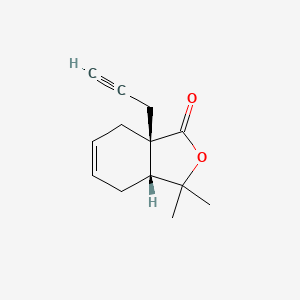
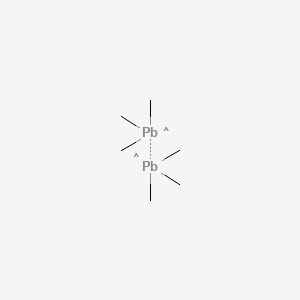
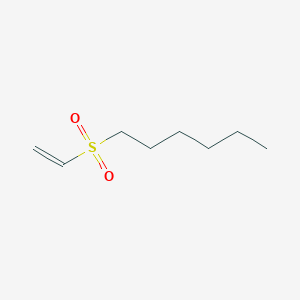
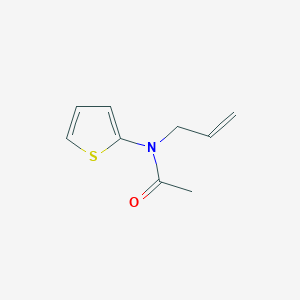

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-](/img/structure/B13809234.png)
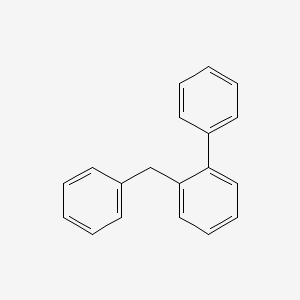
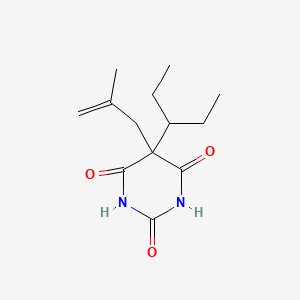
![2-(3-Bromophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13809253.png)

![3,5-Dichloro-2-[[2-(4-chloro-2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13809269.png)
